(2,5-Bis(trifluoromethylthio)phenyl)propanal
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Overview
Description
(2,5-Bis(trifluoromethylthio)phenyl)propanal is a chemical compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol . This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, along with a propanal group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but common methods include the use of trifluoromethylthiolation reagents and aldehyde functionalization techniques .
Industrial Production Methods
Industrial production of (2,5-Bis(trifluoromethylthio)phenyl)propanal may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(trifluoromethylthio)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,5-Bis(trifluoromethylthio)phenyl)propanal is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Bis(trifluoromethylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethylthio groups can enhance the compound’s lipophilicity and influence its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
(2,4-Bis(trifluoromethylthio)phenyl)propanal: Similar structure but with trifluoromethylthio groups at different positions on the phenyl ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains trifluoromethyl groups but in a thiourea framework.
Uniqueness
(2,5-Bis(trifluoromethylthio)phenyl)propanal is unique due to the specific positioning of its trifluoromethylthio groups, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C11H8F6OS2 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-[2,5-bis(trifluoromethylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C11H8F6OS2/c12-10(13,14)19-8-3-4-9(20-11(15,16)17)7(6-8)2-1-5-18/h3-6H,1-2H2 |
InChI Key |
KQBJYGMDDNBPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CCC=O)SC(F)(F)F |
Origin of Product |
United States |
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